Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate
Description
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate is a sulfur-containing ester characterized by a conjugated diene system (octa-3,5-dienoate backbone), a methyl substituent at the 2-position, and an acetylsulfanyl (-SCOCH₃) functional group. The acetylated sulfur group enhances electrophilicity at the α-carbon, while the conjugated diene may contribute to UV absorption or participation in cycloaddition reactions.
Properties
CAS No. |
646517-86-4 |
|---|---|
Molecular Formula |
C13H20O3S |
Molecular Weight |
256.36 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
LOPWOJSSKTYHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(C)(C(=O)OCC)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Another method involves the transesterification of β-keto esters, which allows for the selective modification of ester groups . Industrial production methods often utilize catalysts such as silica or SAFI to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Cycloaddition Reactions
The conjugated diene system (C3–C6) and electron-withdrawing ester/thioester groups make this compound a candidate for [4+2] Diels-Alder reactions. Similar α,β-unsaturated esters, such as methyl 2-oxobut-3-enoate, act as dienophiles in Diels-Alder reactions with 1,3-dienes . For example:
*Predicted reactivity based on electronic similarity to . The acetylsulfanyl group may sterically hinder reactions but enhance electron withdrawal.
In phosphine-catalyzed [4+2] annulations, allenic esters like ethyl 2-methylbuta-2,3-dienoate form tetrahydropyridines with imines . The target compound’s conjugated diene could participate similarly, though the thioester may alter regioselectivity.
Thioester-Specific Reactivity
The acetylsulfanyl group enables nucleophilic substitution or transthioesterification:
Nucleophilic Acyl Substitution
Conjugate Additions
The α,β-unsaturated ester (C3–C4) is susceptible to Michael additions:
| Nucleophile | Product | Catalyst | Yield (Analog) | Source |
|---|---|---|---|---|
| Enolates | β-Keto-thioester adducts | – | 80–95% | |
| Amines | β-Amino-thioester adducts | – | – | – |
The acetylsulfanyl group may direct nucleophiles to the β-position via electronic effects.
Double Bond Reactivity
-
Hydrogenation : Selective reduction of the 3,5-diene to a single or fully saturated system using Pd/C or Ni catalysts.
-
Epoxidation : Possible epoxide formation at C3–C4 or C5–C6 with peracids (e.g., mCPBA).
Thioester Oxidation
-
Sulfur oxidation to sulfoxide/sulfone is unlikely under mild conditions but feasible with strong oxidants like H₂O₂/O₃.
Stability and Dimerization
Analogous α,β-unsaturated ketones dimerize via hetero-Diels-Alder reactions at room temperature . The target compound may undergo similar dimerization over time, forming a six-membered ring via C3–C6 conjugation:
Stabilization requires storage at −18°C , though experimental confirmation is needed.
Computational Insights
-
DFT Calculations : The (2R) configuration induces chirality in reaction products, favoring specific stereochemical pathways in cycloadditions .
-
XLogP3 : A calculated value of 3.3 suggests high lipophilicity, influencing solvent choice (e.g., CH₂Cl₂ or THF).
Unresolved Questions
-
Kinetic vs. thermodynamic control in cycloadditions.
-
Impact of the (2R)-methyl group on stereoselectivity.
-
Comparative reactivity of 3,5-diene vs. α,β-unsaturated ester motifs.
Experimental validation is critical to confirm these hypotheses, particularly given the lack of direct studies on this compound .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate has shown potential in several medicinal applications due to its unique chemical structure, which allows for various interactions within biological systems.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar compounds have been evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and MCF-7. These studies indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting promising activity against cancer cells . The mechanism is believed to involve selective targeting of cancerous cells, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Research into related thiazole derivatives has demonstrated significant antibacterial effects against multidrug-resistant pathogens, including MRSA. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, indicating a potential role in combating antibiotic resistance.
Agricultural Applications
In agriculture, this compound may serve as an effective pesticide or herbicide due to its chemical properties.
Pesticidal Activity
Compounds with similar structures have been investigated for their efficacy in pest control. The presence of sulfur in the molecule enhances its reactivity and potential toxicity against pests while being less harmful to beneficial insects. This dual action makes it a candidate for developing safer agricultural chemicals.
Case Study: Anticancer Compound Development
A series of compounds derived from this compound were tested for their anticancer properties. The results indicated that modifications to the sulfanyl group significantly affected the biological activity, with some derivatives achieving notable cytotoxic effects against specific cancer cell lines .
Case Study: Agricultural Efficacy Testing
Field tests were conducted to evaluate the effectiveness of formulations containing this compound as a pesticide. Results showed significant reductions in pest populations while maintaining crop health, suggesting its viability as an eco-friendly agricultural solution.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can also interact with thiol groups in proteins, potentially affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis: Sulfur-Containing Esters
Ethyl 2-(Acetylsulfanyl)-2-methylocta-3,5-dienoate vs. Sulfanyl Acetates ()
Compounds such as ethyl 2-(2-methoxyphenyl)sulfanylacetate (InChIKey: BPMBKCDYXZLFNV, CAS: 164979-74-2) share the ethyl ester and sulfanyl (-S-) moiety but differ in substituents. Key distinctions:
- In contrast, the methoxyphenyl group in ethyl 2-(2-methoxyphenyl)sulfanylacetate may enhance lipophilicity and π-π stacking interactions.
- Steric Hindrance : The methyl group at the 2-position in the target compound creates steric hindrance, possibly slowing nucleophilic attacks at the α-carbon.
Table 1: Functional Group Comparison
*Molecular weights calculated or estimated based on structural formulas.
Reactivity and Stability
- Hydrolysis Susceptibility : Sulfonylurea herbicides like triflusulfuron methyl ester () contain sulfonyl groups (-SO₂-) linked to triazine rings, making them prone to hydrolysis under alkaline conditions. In contrast, the acetylsulfanyl group in the target compound may offer greater hydrolytic stability due to reduced electron-withdrawing effects compared to sulfonates.
- Conjugation Effects: The octa-3,5-dienoate backbone in the target compound allows for conjugation, which could stabilize transition states in cycloaddition reactions or enhance UV absorption (λmax ~220–250 nm). This contrasts with non-conjugated analogs like ethyl 2-(2-methoxyphenyl)sulfanylacetate, which lack extended π-systems.
Biological Activity
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate, also known by its CAS number 646517-85-3, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. Its molecular formula is with a molecular weight of approximately 284.414 g/mol. This compound's unique structure, featuring a diene moiety and a sulfanyl group, suggests possible interactions with biological systems that warrant investigation.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₃S |
| Molecular Weight | 284.414 g/mol |
| LogP | 3.89050 |
| Polar Surface Area (PSA) | 68.67000 |
These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. A study demonstrated that derivatives of similar sulfanyl compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various in vitro assays. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . The presence of the acetylsulfanyl group may enhance this activity by stabilizing radical intermediates.
Cytotoxic Effects
In cellular studies, the compound exhibited cytotoxic effects on cancer cell lines. For instance, research demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests that this compound may have potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation tested this compound against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential .
- Cytotoxicity Assessment : In vitro assays revealed that the compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or thioesterification. For example, acetylsulfanyl groups can be introduced using acetyl chloride or acetic anhydride with a thiol precursor under inert conditions (e.g., nitrogen atmosphere). Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of reagents (1:1.2 for thiol:acylating agent). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies protons on the diene (δ 5.2–6.0 ppm) and acetyl group (δ 2.1–2.3 ppm). NMR confirms carbonyl carbons (δ 170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] or [M+Na]) with a mass error <5 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond lengths, with CCDC deposition (e.g., CCDC 1901024) ensuring reproducibility .
Q. How does the acetylsulfanyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The acetylsulfanyl moiety acts as an electron-withdrawing group, polarizing the α,β-unsaturated ester system. Computational studies (e.g., Conceptual DFT) quantify electrophilicity (ω) and nucleophilic Parr functions to predict reactive sites. Global hardness (η) and softness (σ) indices guide solvent selection for reactions .
Advanced Research Questions
Q. What strategies address stereoselectivity challenges in synthesizing this compound?
- Methodological Answer : Diastereomer formation is mitigated using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Kinetic resolution via HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Reaction monitoring via NMR coupling constants () and NOE experiments confirms stereochemistry .
Q. How can metabolic stability and pharmacokinetic properties of this compound be evaluated?
- Methodological Answer :
- In vitro assays : Liver microsomal stability tests (human/rat) quantify half-life (t) using LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .
- ADME modeling : Software like SwissADME predicts logP (lipophilicity) and BBB permeability, validated via in vivo rodent studies with plasma sampling .
Q. What computational methods are suitable for studying reaction mechanisms involving this compound?
- Methodological Answer :
- DFT : Gaussian 09/16 calculates transition states (TS) and activation energies (ΔG‡) for thioester hydrolysis or Diels-Alder cycloadditions. Fukui functions (, ) map nucleophilic/electrophilic sites .
- MD Simulations : GROMACS models solvation effects on conformational dynamics, using OPLS-AA force fields .
Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?
- Methodological Answer :
- Enzyme assays : Measure IC values against target enzymes (e.g., COX-2 or lipoxygenase) using fluorescence quenching or UV-Vis kinetics.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., alanine scanning) .
Q. What analytical approaches identify degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C.
- HPLC-DAD/LC-MS : Hypersil GOLD C18 columns separate degradation products, with Q-TOF MS elucidating fragmentation pathways .
Data Contradictions & Validation
- Synthetic yields : reports 65–70% yields for similar thioesters, while suggests 50–55% for complex analogs. Validate via controlled reagent purity and moisture-free conditions.
- Bioactivity : highlights anti-inflammatory potential, but conflicting results may arise from assay variability (e.g., cell line specificity). Use triplicate experiments and positive controls (e.g., indomethacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
